1-hydroxy-3-[(2-methyl-1-naphthyl)methoxy]-9H-xanthen-9-one
Description
Properties
Molecular Formula |
C25H18O4 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
1-hydroxy-3-[(2-methylnaphthalen-1-yl)methoxy]xanthen-9-one |
InChI |
InChI=1S/C25H18O4/c1-15-10-11-16-6-2-3-7-18(16)20(15)14-28-17-12-21(26)24-23(13-17)29-22-9-5-4-8-19(22)25(24)27/h2-13,26H,14H2,1H3 |
InChI Key |
UJLMZXUQXFJSLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)COC3=CC(=C4C(=C3)OC5=CC=CC=C5C4=O)O |
Origin of Product |
United States |
Preparation Methods
Initial Functionalization of 2′-Hydroxyacetophenones
The foundational approach involves derivatizing 2′-hydroxyacetophenones (1 ) through acetylation and subsequent Baker–Venkataraman rearrangement. This base-catalyzed reaction generates 1,3-diketones (3 ), which undergo cyclodehydration using p-toluenesulfonic acid (p-TSA) to yield 2-methyl-4H-chromen-4-ones (4 ). These intermediates are critical for constructing the xanthenone core.
Key Reaction Conditions
-
Acetylation: Acetic anhydride, pyridine, 0°C → 25°C, 12 hours
-
Baker–Venkataraman rearrangement: Potassium hydroxide, ethanol, reflux, 6 hours
-
Cyclodehydration: p-TSA (10 mol%), toluene, 110°C, 3 hours
Condensation with Naphthyl Moieties
The introduction of the 2-methyl-1-naphthylmethoxy group occurs via nucleophilic substitution. 2-Methyl-1-naphthylmethyl bromide reacts with the hydroxyl group at position 3 of the chromone intermediate under alkaline conditions (K₂CO₃, DMF, 80°C, 8 hours), achieving 60–70% yield. Steric hindrance from the naphthyl group necessitates prolonged reaction times compared to simpler aryl substitutions.
Electrocyclization and Oxidation
Condensation of chromones with cinnamaldehydes (5 ) in sodium ethoxide generates dienones (6 ), which undergo electrocyclization in 1,2,4-trichlorobenzene (1,2,4-TCB) with iodine catalysis. This step forms the fused xanthenone ring, followed by oxidation to aromatize the system (35–70% yield). Semi-oxidized intermediates (9 ) are often isolated, requiring additional oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for full conversion.
Palladium-Catalyzed Cross-Coupling Strategies
Heck Reaction for Styryl Incorporation
Brominated chromones (24 ) participate in Heck reactions with styrenes (27 ) to install aryl groups at positions 2 and 3. Using Pd(OAc)₂ and PPh₃ as catalysts, this method yields 2,3-diaryl-9H-xanthen-9-ones (28 ) with 25–66% efficiency. The protocol is limited to electron-deficient styrenes due to mechanistic constraints.
Optimized Parameters
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PPh₃ (10 mol%)
-
Solvent: DMF, 120°C, 24 hours
Chemoenzymatic Approaches for Hydroxyl Group Retention
Asymmetric Wittig Rearrangement
A chemoenzymatic one-pot strategy combines-Wittig rearrangement with enzymatic resolution. Starting with α-hydroxy esters, Ca(NTf₂)₂ and (R,S)-inda-PyBox catalyze the rearrangement, followed by pig liver esterase (PLE)-mediated hydrolysis to isolate enantiomerically pure intermediates (up to 95% ee). Applied to xanthenone synthesis, this method could preserve the hydroxyl group at position 1 without racemization.
Typical Workflow
-
Wittig rearrangement: 60°C, 12 hours
-
Enzymatic hydrolysis: PLE (255 EU), pH 8.0, 35°C, 24 hours
Comparative Analysis of Synthetic Routes
Challenges in Purification and Characterization
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-3-[(2-methyl-1-naphthyl)methoxy]-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Hydroxy-3-[(2-methyl-1-naphthyl)methoxy]-9H-xanthen-9-one has several scientific research applications:
Chemistry: Used as a fluorescent dye due to its unique photophysical properties.
Biology: Employed in the study of cellular processes and as a fluorescent marker in imaging techniques.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a component in organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1-hydroxy-3-[(2-methyl-1-naphthyl)methoxy]-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to cellular proteins and enzymes, modulating their activity. Its fluorescent properties allow it to be used as a probe to study cellular dynamics and interactions. Additionally, its potential therapeutic effects may involve the inhibition of key signaling pathways involved in cancer and inflammation.
Comparison with Similar Compounds
Physicochemical Properties
Comparative Data:
Notes:
- The target’s molecular weight (C₂₄H₁₆O₄) and higher estimated melting point reflect its aromatic substituent’s rigidity and bulk.
- Aliphatic analogs exhibit lower molecular weights (282–310) and melting points (105–128°C) due to reduced crystallinity .
AChE/BuChE Inhibition:
- 1-hydroxy-3-[2-(pyrrolidin-1-yl)ethoxy]-9H-xanthen-9-one shows potent AChE inhibition (IC₅₀ = 2.403 μM) and selectivity over BuChE (IC₅₀ = 31.221 μM) .
- Mannich base derivatives (e.g., diethylamino-methyl-3-methylbutenyloxy) exhibit dual AChE/BuChE inhibition (IC₅₀ = 2.61 μM and 0.51 μM, respectively), attributed to interactions with both the active and peripheral anionic sites .
Antioxidant Activity:
- The pyrrolidine-substituted derivative demonstrates significant antioxidant activity (IC₅₀ = 2.662 μM) via radical scavenging .
Antimicrobial Activity:
- 3-Chloro-5-((oxiran-2-yl)methoxy)-9H-xanthen-9-one shows anti-Helicobacter pylori activity, though the target compound’s efficacy remains unstudied .
However, steric hindrance could reduce solubility, necessitating formulation optimization.
Biological Activity
1-Hydroxy-3-[(2-methyl-1-naphthyl)methoxy]-9H-xanthen-9-one, a synthetic compound from the xanthenone class, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its cytotoxic, antimicrobial, and antioxidant effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C15H12O4
- Molecular Weight : 256.26 g/mol
- Structural Characteristics : The compound features a xanthone scaffold with a hydroxyl group and a methoxy-substituted naphthalene moiety, which may contribute to its biological activity.
Cytotoxic Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung) | 5.8 |
| PC3 (Prostate) | 3.6 |
| MDA-MB-231 (Breast) | 6.5 |
The compound's cytotoxicity is attributed to its ability to induce apoptosis in cancer cells, as demonstrated in studies where it promoted early apoptotic markers in treated cell lines.
Antimicrobial Activity
In addition to its cytotoxic effects, the compound has shown promising antimicrobial properties. It was tested against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 μg/mL |
| Escherichia coli | 0.5 μg/mL |
| Bacillus subtilis | 0.125 μg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant properties of this compound were evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound effectively scavenged free radicals, showcasing its potential in preventing oxidative stress-related diseases.
Case Studies
A notable study published in MDPI highlighted the isolation of this compound from fungal metabolites and its subsequent biological evaluation. The study reported that the compound exhibited significant cytotoxicity against A549 and PC3 cell lines with IC50 values of 5.8 μM and 3.6 μM, respectively .
Another investigation into xanthone derivatives demonstrated that structural modifications could enhance biological activity, suggesting that further analog synthesis of this compound might yield even more potent derivatives .
Q & A
Basic Question: What are the optimal synthetic routes for 1-hydroxy-3-[(2-methyl-1-naphthyl)methoxy]-9H-xanthen-9-one, and how can reaction purity be controlled?
Methodological Answer:
The compound is typically synthesized via O-alkylation reactions using a xanthone core (e.g., 1-hydroxyxanthone) and a halogenated alkylating agent (e.g., 2-methyl-1-naphthylmethyl bromide). Key steps include:
- Nucleophilic substitution : Under basic conditions (e.g., K₂CO₃ in acetone), the hydroxyl group at position 3 of the xanthone attacks the alkyl halide.
- Microwave-assisted synthesis : To reduce reaction time (e.g., from hours to minutes), microwave irradiation at controlled temperatures (80–100°C) can enhance yield and purity .
- Purity control : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensures >95% purity. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .
Basic Question: Which spectroscopic techniques are critical for structural elucidation, and how are spectral data interpreted?
Methodological Answer:
Structural confirmation requires a combination of:
- ¹H/¹³C NMR : Assign signals based on substituent effects. For example, the 2-methylnaphthyl group shows aromatic protons at δ 7.2–8.5 ppm and a methyl resonance at δ ~2.6 ppm. The xanthone carbonyl (C9) appears at δ ~180 ppm in ¹³C NMR .
- IR spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) functionalities.
- Mass spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 410.1456) to verify molecular formula .
Advanced Question: How can X-ray crystallography and SHELX software resolve ambiguities in molecular conformation?
Methodological Answer:
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., chloroform/methanol). Xanthones are planar except for slight deviations (e.g., O11 atom deviates 0.13 Å from the plane in 9H-xanthen-9-one) .
- SHELX refinement : Use SHELXL for structure solution and refinement. Key steps:
- Interpretation : Analyze bond lengths/angles to confirm substituent effects (e.g., steric hindrance from 2-methylnaphthyl) .
Advanced Question: What computational methods are used to study its bioactivity (e.g., enzyme inhibition)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., tyrosinase).
- QSAR studies : Develop models (e.g., CoMFA) using substituent descriptors (logP, Hammett σ) to predict IC₅₀ values. For example, 3-aryl substituents reduce tyrosinase inhibition compared to hydroxyl/methoxy groups .
Advanced Question: How do structural modifications (e.g., substituent position) impact biological activity?
Methodological Answer:
- SAR analysis :
- Hydroxyl groups : Position 1-OH enhances antioxidant activity (e.g., 1,3,7-trihydroxyxanthone from Cratoxylum sumatranum shows cytotoxicity) .
- Alkyl chains : Longer chains (e.g., hex-5-en-1-yloxy) reduce solubility but increase lipophilicity, affecting membrane permeability .
- Methoxy vs. hydroxy : Methoxy at position 6 in 1,7-dihydroxy-2,3-dimethoxyxanthone improves stability but may reduce binding affinity to topoisomerase IIα .
- Experimental validation : Compare IC₅₀ values in enzyme assays (e.g., 1-hydroxy-3-(4-hydroxyphenyl)xanthone has tyrosinase IC₅₀ = 11.3 µM vs. 1-hydroxyxanthone at 12.5 µM) .
Advanced Question: How can conflicting spectral or bioactivity data be resolved?
Methodological Answer:
- Data contradiction analysis :
- NMR discrepancies : Reassign peaks using 2D techniques (HSQC, HMBC). For example, misassignment of methoxy signals in 2,4-dihydroxy-3,6-dimethoxy-9H-xanthen-9-one was corrected via HMBC correlations to adjacent carbons .
- Bioactivity variability : Control experimental conditions (e.g., cell line specificity: KB oral cancer vs. HepG2 liver cancer) and validate with orthogonal assays (e.g., MTT vs. apoptosis markers) .
- Statistical validation : Apply ANOVA or Student’s t-test to confirm significance (e.g., p < 0.05 for cytotoxicity differences) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
